Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
“Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate” is a chemical compound with the molecular formula C8H8BrNO3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .Scientific Research Applications
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Insecticidal Properties
- Scientific Field : Agricultural Chemistry
- Application Summary : 1,4-Dihydropyridine, a scaffold that can be derived from the compound, has been found to have insecticidal properties .
- Methods of Application : The compound can be used in the synthesis of 1,4-Dihydropyridine derivatives, which are then tested for their insecticidal properties .
- Results or Outcomes : The study highlights the potential of 1,4-Dihydropyridine derivatives in pest control, although specific results are not mentioned .
Calcium Channel Blocker
- Scientific Field : Pharmacology
- Application Summary : 1,4-Dihydropyridine derivatives have been found to act as calcium channel blockers .
- Methods of Application : The compound can be used in the synthesis of 1,4-Dihydropyridine derivatives, which are then tested for their ability to block calcium channels .
- Results or Outcomes : Calcium channel blockers have various therapeutic applications, including the treatment of hypertension and certain types of heart disease .
Green Synthetic Methodologies
- Scientific Field : Green Chemistry
- Application Summary : The compound can be used in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Methods of Application : The compound can be used in the synthesis of 1,4-DHP derivatives, which are then tested for their ability to be synthesized using green methodologies .
- Results or Outcomes : The use of green methodologies in the synthesis of 1,4-DHP derivatives can lead to more sustainable and environmentally friendly chemical processes .
Anticoagulant Properties
- Scientific Field : Pharmacology
- Application Summary : 1,4-DHP derivatives have been found to act as anticoagulants .
- Methods of Application : The compound can be used in the synthesis of 1,4-DHP derivatives, which are then tested for their anticoagulant properties .
- Results or Outcomes : Anticoagulants have various therapeutic applications, including the prevention and treatment of blood clots .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWMVXMGAPPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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